molecular formula C18H21N3O3 B11112282 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11112282
M. Wt: 327.4 g/mol
InChI Key: XDJHABBFJFWJCL-RGVLZGJSSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O3/c1-3-24-17-10-14(7-8-16(17)22)11-20-21-18(23)12-19-15-6-4-5-13(2)9-15/h4-11,19,22H,3,12H2,1-2H3,(H,21,23)/b20-11+

InChI Key

XDJHABBFJFWJCL-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC(=C2)C)O

Origin of Product

United States

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